molecular formula C15H26ClNO2 B4400557 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride

3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride

Cat. No.: B4400557
M. Wt: 287.82 g/mol
InChI Key: QQSFGMZRAFWUIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride is a chemical compound that belongs to the class of amines It is characterized by the presence of a butoxyphenoxy group attached to a propyl chain, which is further linked to a dimethylamine group The hydrochloride form indicates that it is a salt formed with hydrochloric acid

Properties

IUPAC Name

3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.ClH/c1-4-5-11-17-14-8-6-9-15(13-14)18-12-7-10-16(2)3;/h6,8-9,13H,4-5,7,10-12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQSFGMZRAFWUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=CC=C1)OCCCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-butoxyphenol with 1-bromo-3-chloropropane to form 3-(3-butoxyphenoxy)propyl chloride. This intermediate is then reacted with dimethylamine to yield [3-(3-butoxyphenoxy)propyl]dimethylamine. Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Key factors include the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of amines with biological molecules. It can also serve as a model compound for investigating the behavior of similar amines in biological systems.

Medicine

While specific medical applications of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride are not well-documented, its structural features suggest potential use in the development of new therapeutic agents. Research may focus on its activity as a ligand for certain receptors or enzymes.

Industry

In industry, the compound can be used as a precursor for the synthesis of surfactants, polymers, and other specialty chemicals. Its unique structure makes it valuable for designing materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The butoxyphenoxy group may facilitate binding to hydrophobic pockets, while the dimethylamine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-methoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with a methoxy group instead of a butoxy group.

    [3-(3-ethoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with an ethoxy group instead of a butoxy group.

    [3-(3-propoxyphenoxy)propyl]dimethylamine hydrochloride: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

The uniqueness of 3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride lies in its butoxy group, which imparts distinct hydrophobic properties compared to its methoxy, ethoxy, and propoxy analogs. This difference can influence its solubility, reactivity, and interactions with biological targets, making it a valuable compound for specific applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(3-butoxyphenoxy)-N,N-dimethylpropan-1-amine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.